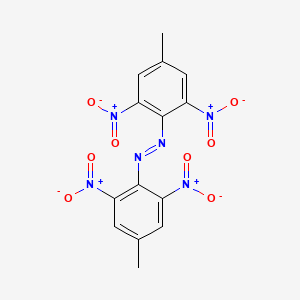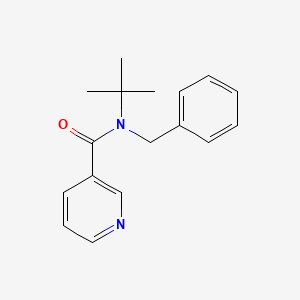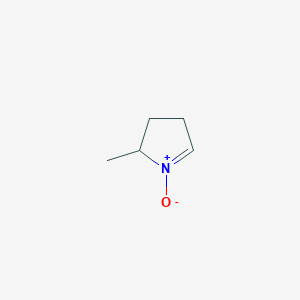
5-Methyl-1-pyrroline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-pyrroline 1-oxide is a nitrone spin trap compound widely used in the study of free radicals. It is known for its ability to stabilize free radicals, making it an essential tool in electron paramagnetic resonance (EPR) spectroscopy. This compound is particularly valuable in biological and chemical research due to its ability to form stable adducts with short-lived radicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Methyl-1-pyrroline 1-oxide can be synthesized through various methods. One common approach involves the reaction of 5-methyl-1-pyrroline with an oxidizing agent such as hydrogen peroxide or peracetic acid. The reaction typically occurs under mild conditions, with the nitrone being formed as the primary product.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized to ensure high yields and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-1-pyrroline 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different nitrone derivatives.
Reduction: The compound can be reduced to its corresponding hydroxylamine.
Cycloaddition: It participates in 1,3-dipolar cycloaddition reactions to form pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Cycloaddition: Various dipolarophiles such as alkenes and alkynes.
Major Products Formed:
Oxidation: Various nitrone derivatives.
Reduction: Hydroxylamine derivatives.
Cycloaddition: Pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-pyrroline 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a spin trap in EPR spectroscopy to detect and study free radicals.
Biology: Helps in understanding oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential neuroprotective properties and its role in reducing oxidative damage.
Industry: Utilized in the development of new materials and in the study of polymerization processes.
Wirkmechanismus
The primary mechanism by which 5-Methyl-1-pyrroline 1-oxide exerts its effects is through spin trapping. It reacts with free radicals to form stable nitrone-radical adducts, which can be detected and analyzed using EPR spectroscopy. This process helps in identifying and characterizing short-lived radicals in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethyl-1-pyrroline N-oxide (DMPO): Another widely used nitrone spin trap with similar applications.
5-Diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO): Known for its higher stability of spin adducts compared to DMPO.
5-(Ethoxycarbonyl)-5-methyl-1-pyrroline N-oxide (EMPO): Exhibits higher hydrophilicity and stability of superoxide adducts.
Uniqueness: 5-Methyl-1-pyrroline 1-oxide is unique due to its specific reactivity and stability in forming nitrone-radical adducts. Its ability to trap a wide range of radicals and its versatility in various chemical reactions make it a valuable tool in both research and industrial applications.
Eigenschaften
CAS-Nummer |
146679-52-9 |
|---|---|
Molekularformel |
C5H9NO |
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
2-methyl-1-oxido-3,4-dihydro-2H-pyrrol-1-ium |
InChI |
InChI=1S/C5H9NO/c1-5-3-2-4-6(5)7/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
CCASPWMLIWTWPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC=[N+]1[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
![(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]](/img/structure/B12545517.png)
![2,2'-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}](/img/structure/B12545523.png)
![Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury](/img/structure/B12545534.png)
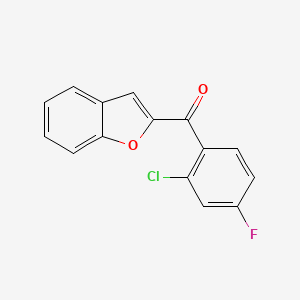

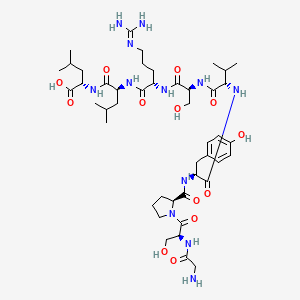




![2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B12545579.png)
